molecular formula C36H52O9 B14658192 3-Methylcyclohexanonhelveticosid CAS No. 40279-45-6

3-Methylcyclohexanonhelveticosid

Cat. No.: B14658192
CAS No.: 40279-45-6
M. Wt: 628.8 g/mol
InChI Key: ZJYGZEAYKCYGPP-KXEPKUHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclohexanonhelveticosid is a hypothetical glycoside derivative comprising a 3-methylcyclohexanone core linked to a helveticoside moiety. However, its specific synthesis pathway, bioavailability, and mechanism of action remain uncharacterized in the referenced materials .

Properties

CAS No.

40279-45-6

Molecular Formula

C36H52O9

Molecular Weight

628.8 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-3',4-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H52O9/c1-21-5-4-10-35(17-21)44-28-16-30(42-22(2)31(28)45-35)43-24-6-12-33(20-37)26-7-11-32(3)25(23-15-29(38)41-19-23)9-14-36(32,40)27(26)8-13-34(33,39)18-24/h15,20-22,24-28,30-31,39-40H,4-14,16-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1

InChI Key

ZJYGZEAYKCYGPP-KXEPKUHUSA-N

Isomeric SMILES

CC1CCCC2(C1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C

Canonical SMILES

CC1CCCC2(C1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohexanonhelveticosid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 3-methylcyclohexanone, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another approach is the oxidation of 3-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of 3-Methylcyclohexanonhelveticosid often employs large-scale catalytic hydrogenation processes due to their efficiency and cost-effectiveness. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methylcyclohexanonhelveticosid with structurally related compounds from the evidence:

Compound Molecular Formula Core Structure Key Functional Groups Pharmacological Profile
3-Methylcyclohexanonhelveticosid Not available Cyclohexanone + glycoside 3-methylcyclohexanone, helveticoside (glycoside) Hypothesized cardiac glycoside activity
1-Propyl-3,7-dimethylxanthine derivatives () C₁₀H₁₄N₄O₂ Xanthine + cyclohexyl Methyl, propyl, amine, carbonyl CNS stimulation (methylxanthine analog)
Methoxmetamine () C₁₄H₁₉NO₂ Cyclohexanone + aryl Methoxyphenyl, methylamino, ketone Dissociative anesthetic

Key Observations :

  • Cyclohexanone vs. Xanthine Cores: The target compound’s cyclohexanone core differs from the xanthine backbone in , which is critical for adenosine receptor antagonism (e.g., caffeine-like effects). The ketone group in cyclohexanone may influence solubility and metabolic stability compared to xanthine’s fused purine ring .
  • Glycoside vs. Aryl/Amino Substituents: The helveticoside moiety distinguishes 3-Methylcyclohexanonhelveticosid from Methoxmetamine’s methoxyphenyl and methylamino groups. Glycosides typically enhance bioavailability and target specificity (e.g., cardiac tissue), whereas aryl/amino groups in Methoxmetamine facilitate NMDA receptor interactions .
Quantum Mechanical and Analytical Insights
  • employed quantum mechanical studies to predict reactivity and stability of methylxanthine derivatives. Similar computational modeling could elucidate the target compound’s conformational flexibility or glycoside-enzyme interactions .
  • Methoxmetamine’s analytical report emphasizes purity challenges, suggesting that mass spectrometry or HPLC would be critical for quality control in synthesizing 3-Methylcyclohexanonhelveticosid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.